2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
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Overview
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoro group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common route might involve the alkylation of a methoxyphenyl compound with a hexafluoroacetone derivative under basic conditions, followed by further functionalization to introduce the hydroxy and pentanone groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the hexafluoro group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-phenylpentan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-hydroxyphenyl)pentan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one, particularly the hexafluoro and methoxy groups, distinguishes it from similar compounds. These groups can influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34844-29-6 |
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Molecular Formula |
C15H16F6O3 |
Molecular Weight |
358.28 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C15H16F6O3/c1-3-4-11(13(23,14(16,17)18)15(19,20)21)12(22)9-5-7-10(24-2)8-6-9/h5-8,11,23H,3-4H2,1-2H3 |
InChI Key |
DZUCJUBOOGLHHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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